molecular formula C13H15N5O2S B1202103 N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide

N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide

Cat. No.: B1202103
M. Wt: 305.36 g/mol
InChI Key: JFXIUNONSAETHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide is a member of pyrazines.

Scientific Research Applications

Synthesis and Characterization of Analogues

  • The synthesis of novel pyrazolyl-1,3,4-thiadiazole analogues, including those with amide linkages similar to N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide, has been explored. These compounds were characterized using 1H NMR, 13C NMR, mass, and IR spectral studies (Ningaiah, Bhadraiah, Sobha, & Shridevi, 2020).

Ultrasound-Assisted Synthesis

  • Ultrasound-assisted synthesis techniques have been applied to the synthesis of substituted 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives, including those incorporating pyrazolone moieties. This method improves reaction rates and yields compared to traditional synthesis methods (Abd El-Rahman, Saleh, & Mady, 2009).

Anticancer Evaluation and Docking Study

  • A study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives, structurally related to the specified compound, demonstrated promising anticancer activity. These compounds were evaluated against various human cancer cell lines, showing comparable GI50 values to standard drugs. Additionally, molecular docking and ADMET predictions were performed to understand their mechanism of action and drug-like properties (Tiwari et al., 2017).

Synthesis of Derivatives with Antimicrobial Activity

  • Research has been conducted on the synthesis of 1,3,4-thiadiazole derivatives with antimicrobial and antifungal activities. These derivatives, structurally related to this compound, have shown efficacy in preliminary screenings against various microbial strains (Auzzi et al., 1986).

Properties

Molecular Formula

C13H15N5O2S

Molecular Weight

305.36 g/mol

IUPAC Name

N-methyl-N-[5-(5-methylpyrazin-2-yl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C13H15N5O2S/c1-8-6-15-9(7-14-8)11-16-17-13(21-11)18(2)12(19)10-4-3-5-20-10/h6-7,10H,3-5H2,1-2H3

InChI Key

JFXIUNONSAETHV-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C2=NN=C(S2)N(C)C(=O)C3CCCO3

Canonical SMILES

CC1=CN=C(C=N1)C2=NN=C(S2)N(C)C(=O)C3CCCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide
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N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide
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N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide
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N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide

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